Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate is an organic compound with the molecular formula C8H17N3O4S and a molecular weight of 251.30 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a sulfamoylamino group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoylamino group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products:
Substitution Products: Various substituted azetidine derivatives.
Hydrolysis Products: 3-(sulfamoylamino)azetidine-1-carboxylic acid.
Oxidation and Reduction Products: Corresponding oxidized or reduced derivatives
Scientific Research Applications
Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Materials Science: The compound is utilized in the development of novel polymers and materials with unique properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- 3-(cyano(methylene)azetidine-1-carboxylate)
Comparison: Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate is unique due to its sulfamoylamino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and specificity in binding to molecular targets, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O4S/c1-8(2,3)15-7(12)11-4-6(5-11)10-16(9,13)14/h6,10H,4-5H2,1-3H3,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPYUZONWUBLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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